molecular formula C8H13N3 B168665 N-isobutylpyrimidin-4-amine CAS No. 1249197-92-9

N-isobutylpyrimidin-4-amine

Cat. No. B168665
M. Wt: 151.21 g/mol
InChI Key: PEOHFWWNBRKGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutylpyrimidin-4-amine is a chemical compound that is available from various manufacturers . Detailed information about its chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information, and customs codes can be found on various chemical databases .


Synthesis Analysis

Pyrimidines, the class of compounds to which N-isobutylpyrimidin-4-amine belongs, have been the subject of extensive research. A review article discusses the synthesis of pyrimidines and their anti-inflammatory activities . The synthesis of pyrimidines involves various methods, and the article provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Scientific Research Applications

Synthesis and Chemical Applications

  • Facile Synthesis : N-isobutylpyrimidin-4-amine derivatives, such as 2-(2-arylpyrrolidin-1-yl)pyrimidines, can be synthesized through acid-catalyzed reactions involving phenols, offering a simple one-step procedure with moderate to good yields. This method is particularly useful in the production of these derivatives for various applications (Gazizov et al., 2015).

  • Key Intermediate in Drug Development : It serves as a key intermediate in the preparation of pharmaceuticals, such as premafloxacin, indicating its crucial role in the synthesis of antibiotics for treating pathogens of veterinary importance (Fleck et al., 2003).

  • Molecular Recognition and Complexation : N-isobutylpyrimidin-4-amine derivatives demonstrate the ability to complex with biomolecules like guanosine monophosphate. This property is significant for applications in molecular recognition and designing efficient receptors (Furuta et al., 1991).

Biotechnological and Pharmacological Applications

  • Enzyme Modification for Biocatalysis : Amination of enzymes, a process which includes the use of compounds like N-isobutylpyrimidin-4-amine, enhances biocatalyst performance. This modification alters enzyme properties such as isoelectric point and chemical reactivity, which are essential in industrial biocatalysis (Rodrigues et al., 2014).

  • Antimicrobial and Antifungal Activities : Some derivatives of N-isobutylpyrimidin-4-amine have shown promising antibacterial and antifungal properties, demonstrating potential as effective agents in combating microbial and fungal infections (Hassaneen et al., 2019; Jafar et al., 2017)(Jafar et al., 2017).

  • Potential in Alzheimer's Disease Research : N-arylpyrimidin-2-amine derivatives, structurally related to N-isobutylpyrimidin-4-amine, have been studied for their dual inhibitory activity against cholinesterase and amyloid-β aggregation, indicating potential therapeutic applications in Alzheimer's disease (Mohamed et al., 2011).

Industrial and Material Science Applications

properties

IUPAC Name

N-(2-methylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-7(2)5-10-8-3-4-9-6-11-8/h3-4,6-7H,5H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOHFWWNBRKGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isobutylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HA Beard - 2018 - etheses.whiterose.ac.uk
Chemical methods that allow for the targeted labelling of a specific protein within a complex biological environment can enable valuable information regarding the structure and function …
Number of citations: 2 etheses.whiterose.ac.uk
P Shettya, BM Praveen, S Cherukua, M Raghavendrab… - iranjoc.qaemiau.ac.ir
A series of novel 6-(4-benzylpiperidin-1-yl)-4-amino/benzylamino/phenylamino/phenoxy-pyrimidine derivatives were prepared by using different aliphatic amine, cyclic amines, benzyl …
Number of citations: 2 iranjoc.qaemiau.ac.ir

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